N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Overview
Description
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural features and diverse applications. This compound contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-nitro-5-(trifluoromethyl)aniline, followed by acylation with trifluoroacetic anhydride. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common, can be formed.
Scientific Research Applications
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced stability and activity.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The nitro and chloro groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitro-5-(trifluoromethyl)aniline
- 2,2,2-Trifluoroacetamide
- 4-Chloro-2-nitroaniline
Uniqueness
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of both the trifluoromethyl and nitro groups, which confer enhanced stability and biological activity. This combination is less common in similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKMKSJPNUVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439781 | |
Record name | EA-0728 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167415-21-6 | |
Record name | EA-0728 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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